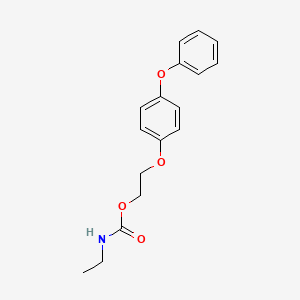

2-(4-Phenoxyphenoxy)ethyl ethylcarbamate

Vue d'ensemble

Description

It is a polycyclic, non-neurotoxic carbamate juvenile hormone agonist (JHA) first developed by Hoffman-La Roche in the 1980s . Fenoxycarb is classified as an insect growth regulator (IGR) and is used to control various insect pests by mimicking juvenile hormones, thereby disrupting their growth and development .

Méthodes De Préparation

The synthesis of 2-(4-Phenoxyphenoxy)ethyl ethylcarbamate involves several steps. One common synthetic route includes the reaction of 4-phenoxyphenol with 2-chloroethyl ethylcarbamate under basic conditions to form the desired product . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

2-(4-Phenoxyphenoxy)ethyl ethylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carbamate group into different functional groups.

Substitution: The phenoxy groups can undergo substitution reactions with various reagents to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Agricultural Use

Fenoxycarb is primarily utilized as an insect growth regulator. It functions by mimicking juvenile hormones, which are crucial for regulating the growth and development of insects.

- Target Pests : Effective against a variety of pests including moths and scale insects.

- Application : Used on crops such as fruits, vines, and ornamentals to control pest populations without harming beneficial insects .

Environmental Impact Studies

Research has also focused on the environmental implications of fenoxycarb usage. It is noted for its toxicity to aquatic life and potential long-lasting effects on ecosystems.

- Toxicity : Classified as very toxic to aquatic organisms, with studies indicating a need for careful management to mitigate ecological risks .

- Degradation : Field studies have shown variable degradation rates, with half-lives ranging from 0.75 to 26 days depending on environmental conditions .

Medicinal Chemistry

Fenoxycarb's structural properties have led to investigations into its potential therapeutic applications beyond pest control.

- Potential Therapeutic Uses : Preliminary studies suggest possible anti-inflammatory and analgesic properties, although more research is necessary to validate these effects .

- Mechanism of Action : The compound's interaction with biological systems could lead to insights into novel drug development strategies targeting similar pathways .

Table 1: Toxicity Data of Fenoxycarb

| Organism | Toxicity Level (mg/kg) | Reference |

|---|---|---|

| Aquatic Life | Very toxic | ECHA |

| Insects | Effective IGR | ResearchGate |

| Terrestrial Plants | Varies | AERU |

Table 2: Degradation Rates in Various Conditions

| Condition | DT₅₀ (days) | DT₉₀ (days) | Reference |

|---|---|---|---|

| Laboratory | 0.75 - 2.27 | 4.87 - 66.5 | AERU |

| Field Studies | 4.08 - 8.89 | 13.55 - 29.53 | AERU |

Case Study 1: Efficacy Against Specific Pests

A series of field trials demonstrated fenoxycarb's effectiveness against mosquito larvae and other pests, showcasing its potential as a sustainable pest management tool in agricultural practices .

Case Study 2: Environmental Toxicology

Studies conducted on the environmental impact of fenoxycarb revealed significant toxicity to non-target aquatic organisms, prompting discussions on regulatory measures for its use in agricultural settings .

Case Study 3: Medicinal Potential

Research exploring the biological activity of fenoxycarb derivatives indicated potential applications in pain management and anti-inflammatory treatments, suggesting avenues for future pharmaceutical development .

Mécanisme D'action

The mechanism of action of 2-(4-Phenoxyphenoxy)ethyl ethylcarbamate involves mimicking the natural juvenile hormones in insects. By binding to juvenile hormone receptors, it disrupts the normal development and maturation processes of insects, leading to their inability to progress to the adult stage . This disruption ultimately results in the control of insect populations .

Comparaison Avec Des Composés Similaires

2-(4-Phenoxyphenoxy)ethyl ethylcarbamate is unique compared to other similar compounds due to its specific structure and mode of action. Similar compounds include:

Methoprene: Another juvenile hormone analog used as an insect growth regulator.

Pyriproxyfen: A juvenile hormone analog with a different chemical structure but similar mode of action.

These compounds share the common feature of disrupting insect development but differ in their chemical structures and specific applications .

Activité Biologique

2-(4-Phenoxyphenoxy)ethyl ethylcarbamate, also known as a carbamate derivative, has garnered attention in various fields including agriculture and pharmacology due to its biological activity. This compound exhibits properties that make it useful in pest control as well as potential therapeutic applications.

- Chemical Formula : C17H19NO4

- Molecular Weight : 301.34 g/mol

- CAS Number : 63402-41-5

Structural Characteristics

The structure of this compound features a carbamate functional group, which is known for its reactivity and biological activity. The phenoxy groups contribute to its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to mimic juvenile hormones in insects, leading to disruption in their development and reproduction. This mechanism is similar to other carbamate compounds, which often act as insect growth regulators.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown efficacy against:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Aspergillus niger, Penicillium glaucum

Case Studies and Research Findings

-

Insecticidal Activity :

- A study demonstrated that this compound significantly reduced the population of target insect pests in agricultural settings. The compound was applied at varying concentrations, showing increased mortality rates with higher doses.

-

Toxicological Studies :

- Toxicological assessments revealed that exposure to high concentrations led to adverse effects in mammalian models, including signs of neurotoxicity and reproductive toxicity. Notably, studies indicated a dose-dependent relationship with observed side effects such as leukopenia and organ weight changes in rodent models .

- Therapeutic Potential :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Insect growth regulator; antimicrobial | Pest control; potential cancer therapy |

| Fenoxycarb | Juvenile hormone mimic; insecticide | Agricultural pest control |

| Ethyl carbamate | Carcinogenic potential; found in fermented foods | Food safety concerns |

Propriétés

IUPAC Name |

2-(4-phenoxyphenoxy)ethyl N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-2-18-17(19)21-13-12-20-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXTUDPAZJZQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OCCOC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20110059 | |

| Record name | 2-(4-Phenoxyphenoxy)ethyl ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20110059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63402-41-5 | |

| Record name | Carbamic acid, N-ethyl-, 2-(4-phenoxyphenoxy)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063402415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Phenoxyphenoxy)ethyl ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20110059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.